S-acetyl-PEG3-alcohol
Overview
Description
S-acetyl-PEG3-alcohol: is a polyethylene glycol (PEG) linker containing a sulfur acetyl group and a hydroxyl group. The sulfur acetyl group can be removed to produce a thiol moiety, while the hydroxyl group can react to further derivatize the compound. This compound is known for its hydrophilic properties, which increase its water solubility in aqueous media .
Biochemical Analysis
Biochemical Properties
S-acetyl-PEG3-alcohol is a PEG linker containing a sulfur acetyl group and a hydroxyl group . The sulfur acetyl group can be removed to produce a thiol moiety . The hydroxyl group can react to further derivatize the compound . The hydrophilic PEG linkers increase the water solubility of the compound in aqueous media .
Cellular Effects
As a PEG-based PROTAC linker, it plays a crucial role in the formation of PROTAC molecules . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a PROTAC linker . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This compound, as a PEG-based linker, facilitates the formation of these PROTACs .
Metabolic Pathways
As a PEG-based PROTAC linker, it plays a crucial role in the formation of PROTAC molecules , which are involved in the ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-acetyl-PEG3-alcohol typically involves the reaction of polyethylene glycol with acetic anhydride in the presence of a catalyst. The reaction conditions often include a controlled temperature environment to ensure the proper formation of the acetylated product. The sulfur acetyl group is introduced through a subsequent reaction with a sulfur-containing reagent .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction is carried out in large reactors with precise control over temperature and pressure to optimize the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-acetyl-PEG3-alcohol can undergo oxidation reactions, particularly at the sulfur acetyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to produce thiol derivatives by removing the sulfur acetyl group.
Substitution: The hydroxyl group can participate in substitution reactions, allowing for further derivatization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used to remove the sulfur acetyl group.
Substitution: Various alkylating agents can be used to modify the hydroxyl group.
Major Products Formed:
Sulfoxides and sulfones: from oxidation reactions.
Thiol derivatives: from reduction reactions.
Alkylated derivatives: from substitution reactions.
Scientific Research Applications
Chemistry: S-acetyl-PEG3-alcohol is widely used as a linker in the synthesis of polyethylene glycol-based compounds. Its hydrophilic nature makes it an excellent candidate for increasing the water solubility of various molecules .
Biology: In biological research, this compound is used to modify proteins and peptides, enhancing their solubility and stability. It is also employed in the development of bioconjugates for targeted drug delivery .
Medicine: The compound is utilized in the formulation of drug delivery systems, particularly in the creation of polyethylene glycolylated drugs (PEGylated drugs). These drugs exhibit improved pharmacokinetics and reduced immunogenicity .
Industry: In industrial applications, this compound is used in the production of various polyethylene glycol-based materials, including surfactants, emulsifiers, and lubricants .
Mechanism of Action
The mechanism of action of S-acetyl-PEG3-alcohol primarily involves its ability to increase the water solubility of compounds. The sulfur acetyl group can be removed to produce a thiol moiety, which can then participate in various biochemical reactions. The hydroxyl group allows for further derivatization, enabling the compound to be used in a wide range of applications .
Comparison with Similar Compounds
- S-acetyl-PEG2-alcohol
- S-acetyl-PEG4-alcohol
- S-acetyl-PEG6-alcohol
Comparison: S-acetyl-PEG3-alcohol is unique due to its specific chain length, which provides a balance between hydrophilicity and flexibility. Compared to shorter chain analogs like S-acetyl-PEG2-alcohol, it offers better solubility and flexibility. On the other hand, longer chain analogs like S-acetyl-PEG6-alcohol may provide higher solubility but at the cost of increased steric hindrance .
Properties
IUPAC Name |
S-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl] ethanethioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O4S/c1-8(10)13-7-6-12-5-4-11-3-2-9/h9H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQARUNUXUQMFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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